molecular formula C5H7NO3 B1304612 Methyl 3-isocyanatopropanoate CAS No. 50835-77-3

Methyl 3-isocyanatopropanoate

Cat. No. B1304612
CAS RN: 50835-77-3
M. Wt: 129.11 g/mol
InChI Key: QLTHBWIACSBXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl isocyanate (CH3NCO) is a compound of significant interest in various fields, including organic chemistry, astrochemistry, and astrobiology. It has been detected in interstellar environments, such as comet 67P/Churyumov-Gerasimenko and around protostars, suggesting its role as a precursor in the formation of larger organic compounds, potentially including those with peptide bonds . Its presence and behavior in these environments provide insights into the chemical processes that occur in space and contribute to our understanding of the origins of life.

Synthesis Analysis

The synthesis of methyl isocyanate-related compounds has been explored in several studies. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been prepared from corresponding precursors and used as versatile synthons for the preparation of various heterocyclic systems . Additionally, methyl 3-aryl-2-thiocyanatopropanoates have been synthesized and used to form thiazol-4-ones, indicating the reactivity and utility of methyl isocyanate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of methyl isocyanate has been characterized using highly correlated ab initio methods. The molecule presents a bend skeleton, and in the case of methyl isocyanate, the methyl group barrier is so low that the internal top can be considered a free rotor . This flexibility in the molecular structure could have implications for its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Methyl isocyanate has been shown to form in the solid state through reactions such as CH3 and (H)NCO recombinations, as indicated by cryogenic UHV experiments and VUV irradiation of CH4:HNCO mixtures at 20 K . This suggests that methyl isocyanate can be synthesized through various chemical pathways, including those that may occur in interstellar ices.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl isocyanate have been studied under astrophysical conditions. Infrared spectra of solid CH3NCO have revealed a characteristic multiplet feature attributed to the antisymmetric stretching of the NCO group, and a phase transition from amorphous to crystalline methyl isocyanate has been observed at around 90 K . These properties are crucial for identifying methyl isocyanate in space and understanding its behavior under different environmental conditions.

Scientific Research Applications

1. Astrophysical Significance

Methyl isocyanate (CH3NCO) is a significant compound in astrophysics. It has been identified in various cosmic environments, suggesting its role as a precursor in forming complex organic molecules, including those with peptide bonds. Studies have observed methyl isocyanate in environments like high-mass protostars and comets. These discoveries underscore its potential role in the formation of prebiotic molecules in the universe (Ligterink et al., 2017), (Majumdar et al., 2017).

2. Biomarker Lipids in Methanotrophs

Methyl isocyanate derivatives are explored as biomarker lipids in certain bacteria. For instance, bacteriohopanepolyols (BHPs), identified in the anaerobic methanotroph Methylomirabilis oxyfera, indicate the production of 3-methyl hopanoids in anoxic environments. These findings are significant in understanding the bacterial production of biomarker lipids and their potential use in environmental and geological studies (Kool et al., 2014).

3. Agricultural Applications

Methyl isocyanate derivatives, like methyl isothiocyanate, are used in agriculture as fumigants. Their role in atmospheric chemistry, particularly their photodissociation and removal from the atmosphere, is a subject of study. Understanding the environmental impact and the pathways of degradation of these compounds is crucial for agricultural practices and environmental protection (Alvarez & Moore, 1994).

4. Implications in Genetic Toxicity

Studies on methyl isocyanate have shown its capacity to affect chromosome structure without inducing gene mutations. These findings are significant in understanding the genetic toxicity of isocyanates and their potential health effects in occupational or accidental exposures (Shelby et al., 1987).

5. Potential in Biofuel Production

Research into pentanol isomers, which include derivatives of methyl isocyanate, shows promise for biofuel applications. Metabolic engineering of microbial strains to produce these isomers could lead to breakthroughs in sustainable energy sources (Cann & Liao, 2009).

properties

IUPAC Name

methyl 3-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTHBWIACSBXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377743
Record name methyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isocyanatopropanoate

CAS RN

50835-77-3
Record name methyl 3-isocyanatopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing 603.6 g of β-alanine-methylester sulfate and 1.5 liter of methyl alcohol, 1,256 ml of triethylamine was added at a freezing point and thereto, 235 ml of carbon disulfide was added dropwise at 10° C. or less. After the dropwise addition, the solution was stirred at 10° C. or less for 1 hour and then 288 ml of ethylchloroformate was added dropwise and in this state, the solution was stirred for 2 hours. After the reaction, the reaction solution was subjected to liquid separation with ethyl acetate and water. The extracted ethyl acetate layer was dried over magnesium sulfate and filtered and then the ethyl acetate was removed by distillation under reduced pressure to 389.1 g (yield: 89.3%) of the objective compound as an oily product.
Name
β-alanine-methylester sulfate
Quantity
603.6 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
288 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
235 mL
Type
solvent
Reaction Step Four
Yield
89.3%

Synthesis routes and methods II

Procedure details

In 600 ml of dry toluene was dissolved 26.4 g of monomethyl succinate, followed by the addition of 55 g of diphenylphosphorylazide and 22 g of triethylamine. The mixture was allowed to stand at room temperature with stirring for 3 hours, after which it was washed with water and dried. The solvent was concentrated to about one-third of its original volume and, finally, the mixture was refluxed for 2 hours. After the solvent was completely evaporated off, the residue was distilled under reduced pressure. By the above procedure there was obtained 13.6 g of the above-indicated compound. b.p.8 : 64°-66° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-isocyanatopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-isocyanatopropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-isocyanatopropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-isocyanatopropanoate
Reactant of Route 5
Methyl 3-isocyanatopropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-isocyanatopropanoate

Citations

For This Compound
3
Citations
G Koeckelberghs, M Van Beylen, C Samyn - European polymer journal, 2001 - Elsevier
Novel isocyanates functionalised with either a halogen or methyl ester substituent have been synthesised, then polymerised to form the corresponding functionalised polyisocyanates …
Number of citations: 14 www.sciencedirect.com
YV Khoroshunova, DA Morozov, DA Kuznetsov… - International Journal of …, 2023 - mdpi.com
… Methyl 3-isocyanatopropanoate (0.754 g, 5.846 mmol) was added to the solution of 5 (0.675 g; 2.567 mmol) in dry THF (8 mL). The mixture was heated to reflux until the reaction was …
Number of citations: 7 www.mdpi.com
GD Zhu, J Gong, VB Gandhi, X Liu, Y Shi… - Bioorganic & medicinal …, 2012 - Elsevier
PARP-1, the most abundant member of the PARP superfamily of nuclear enzymes, has emerged as a promising molecular target in the past decade particularly for the treatment of …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.